TAK1 Kinase Inhibitory Potency: Quantified IC50 as a Comparator Baseline for Kinase Screening Libraries
This compound demonstrates quantifiable inhibitory activity against human TAK1 kinase (MAP3K7/TAB1 complex) with a reported IC50 value of 37 nM in a biochemical enzyme inhibition assay [1]. This potency metric provides a procurement-relevant baseline for researchers building TAK1-targeted screening libraries or conducting kinase selectivity profiling. In contrast, common kinase inhibitor scaffolds such as the clinical TAK1 inhibitor Takinib (EDHS-206) exhibit reported TAK1 IC50 values of approximately 9.5 nM, while the widely used research tool 5Z-7-Oxozeaenol demonstrates low nanomolar potency but with broader off-target kinase effects [2]. Additionally, the compound exhibits substantially weaker inhibition of cytochrome P450 2C9 (CYP2C9) with an IC50 of 3,500 nM (3.5 μM), representing a ~95-fold selectivity window between the intended kinase target and this hepatic metabolic enzyme [1].
| Evidence Dimension | TAK1 kinase inhibitory potency (biochemical enzyme assay) |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | Takinib (EDHS-206): IC50 ≈ 9.5 nM; 5Z-7-Oxozeaenol: low nM potency with broader off-target profile |
| Quantified Difference | ~4-fold less potent than Takinib; ~95-fold selectivity window vs. CYP2C9 |
| Conditions | Inhibition of N-terminal His-tagged human TAK1 (1-303 amino acids)/human TAB1 (437-504 amino acids) expressed in baculovirus expression system |
Why This Matters
The documented 37 nM TAK1 IC50 establishes a quantitative potency anchor for library design and SAR optimization, while the CYP2C9 selectivity data informs procurement decisions for programs requiring minimized hepatic metabolism interference.
- [1] BindingDB. BDBM50529793 / CHEMBL4586372: Affinity Data for 2-chloro-N-[2-(phenylsulfanyl)phenyl]propanamide. 2026. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50529793. View Source
- [2] Totzke J, Gurbani D, Raphemot R, et al. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Cell Chem Biol. 2017;24(8):1029-1039.e7. View Source
